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Compound of Interest

Compound Name: Penthienate bromide

CAS No.: 60-44-6

Cat. No.: B1200051

Get Quote

This guide provides a comprehensive technical overview of Penthienate bromide (CAS 60-44-

6), a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and

professionals in drug development, this document delves into the molecule's core chemical

properties, structure, mechanism of action, and relevant analytical and synthetic

methodologies. The narrative emphasizes the causal reasoning behind experimental choices,

grounding theoretical knowledge in practical application.

Introduction and Pharmacological Context
Penthienate bromide is a synthetic antimuscarinic agent historically utilized for its

antispasmodic properties, particularly in the treatment of peptic ulcers and gastrointestinal

spasms.[1][2] As a quaternary ammonium compound, its structure confers a permanent

positive charge, which limits its ability to cross the blood-brain barrier and thus reduces central

nervous system side effects compared to its tertiary amine counterparts.[3] The therapeutic

efficacy of Penthienate bromide stems from its role as a competitive antagonist at muscarinic

acetylcholine receptors (mAChRs), thereby inhibiting parasympathetic nerve stimulation of
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smooth muscle and exocrine glands.[2] Although it has been evaluated as safe and effective, it

is largely no longer marketed, but its study remains relevant for understanding the structure-

activity relationships of anticholinergic agents.[2]

Chemical Properties and Structure
The structural and physical properties of a compound are foundational to its pharmacological

activity and formulation. Penthienate bromide is a racemic compound characterized by a

chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and thienyl groups.[4]

Physicochemical Data Summary
The key physicochemical properties of Penthienate bromide are summarized in the table

below for rapid reference.
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Property Value Source(s)

IUPAC Name

2-(2-cyclopentyl-2-hydroxy-2-

thiophen-2-ylacetyl)oxyethyl-

diethyl-methylazanium bromide

[5]

CAS Number 60-44-6 [5]

Molecular Formula C₁₈H₃₀BrNO₃S [4]

Molecular Weight 420.41 g/mol [4]

Appearance Pale yellow crystals [6]

Melting Point 124.6 °C [6]

Solubility

1 g in 5 mL water; Freely

soluble in alcohol and

chloroform; Slightly soluble in

acetone; Insoluble in ether.

[6]

UV Maximum (λmax) 238 nm [6]

SMILES
CC(CC)CCOC(=O)C(C1CCCC

1)(C2=CC=CS2)O.[Br-]
[5]

InChIKey
VWGJUXTWIWCQGL-

UHFFFAOYSA-M
[5]

Molecular Structure and Crystallography
The three-dimensional conformation of Penthienate bromide is critical to its interaction with

the muscarinic receptor. X-ray crystallography studies have revealed that the crystals are

triclinic, belonging to the space group P1.[1]

Key structural features include:

Quaternary Ammonium Head: The positively charged N,N-diethyl-N-methylethanaminium

group is the key pharmacophore that interacts with the anionic site of the muscarinic

receptor.
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Ester Linkage: An ester bond connects the ammonium head to the bulky acyl group. This

linkage is susceptible to hydrolysis.

Acyl Group: The α-cyclopentyl-α-hydroxy-2-thienylacetyl group provides the steric bulk

necessary for antagonistic activity. The cyclopentyl and thienyl rings are oriented nearly

perpendicular to the ester group's mean plane, a common feature in potent anticholinergics

that helps block the receptor's active site.[1]

Caption: 2D representation of Penthienate bromide's chemical structure.

Mechanism of Action: Muscarinic Receptor
Antagonism
Penthienate bromide functions by competitively blocking the action of acetylcholine (ACh) at

muscarinic receptors, primarily the M₁, M₂, and M₃ subtypes which are G-protein coupled

receptors (GPCRs).[2][7]

M₁ and M₃ Receptor Blockade: These receptors are coupled to Gq proteins. Upon activation

by ACh, Gq activates phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺,

causing smooth muscle contraction (e.g., in the gut) and glandular secretion. By blocking

these receptors, Penthienate bromide prevents this cascade, leading to muscle relaxation

and reduced secretions.[8]

M₂ Receptor Blockade: M₂ receptors are coupled to Gi proteins, which inhibit adenylyl

cyclase, leading to decreased cyclic AMP (cAMP) levels. In the heart, M₂ receptor activation

opens potassium channels, causing hyperpolarization and a decreased heart rate. While

Penthienate's primary use is not cardiac, its antagonism at M₂ receptors can counteract ACh-

mediated bradycardia. M₂ receptors also act as presynaptic autoreceptors that inhibit further

ACh release; blockade of these can paradoxically increase local ACh concentrations.[7]
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Caption: Penthienate bromide blocks the M3 muscarinic receptor signaling cascade.

While specific binding affinity data (Kᵢ values) for Penthienate bromide across the M₁-M₅

receptor subtypes are not readily available in recent literature, related non-selective

antagonists like Ipratropium bromide exhibit potent affinities in the low nanomolar range (Kᵢ:

1.7-2.9 nM for M₁-M₃).[9] It is scientifically reasonable to hypothesize that Penthienate
bromide possesses a similar affinity profile.

Synthesis and Purification
The synthesis of quaternary ammonium anticholinergics like Penthienate bromide typically

follows a two-step process: esterification followed by quaternization. While the original 1944

publication by Blicke and Tsao was not accessible for direct review, a scientifically sound

synthetic protocol can be constructed based on established organic chemistry principles,

notably the Menschutkin reaction for the final step.[10]

Proposed Synthetic Route
This proposed protocol is a self-validating system; successful synthesis and purification can be

confirmed at each stage using the analytical methods described in Section 5.

Step 1: Esterification

Objective: To synthesize the intermediate ester, 2-(diethylamino)ethyl 2-cyclopentyl-2-

hydroxy-2-(thiophen-2-yl)acetate.
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Rationale: This step creates the core structure by linking the precursor acid (α-cyclopentyl-α-

hydroxy-2-thiopheneacetic acid) with the amino alcohol (2-diethylaminoethanol). A direct

Fischer esterification is often employed, using an acid catalyst to drive the reaction.

Protocol:

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add

α-cyclopentyl-α-hydroxy-2-thiopheneacetic acid (1.0 eq) and 2-diethylaminoethanol (1.2

eq).

Add toluene as an azeotropic solvent to facilitate water removal.

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-

Stark trap. The reaction is typically complete when no more water is evolved (4-8 hours).

Cool the reaction mixture to room temperature. Wash the organic solution with saturated

sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude tertiary amine ester.

Purify the crude product via vacuum distillation or column chromatography on silica gel.

Step 2: Quaternization (Menschutkin Reaction)

Objective: To convert the tertiary amine ester into the quaternary ammonium bromide,

Penthienate bromide.

Rationale: This is a classic Sₙ2 reaction where the lone pair of electrons on the tertiary

nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide

(methyl bromide), which has a good leaving group (Br⁻).[10]

Protocol:

Dissolve the purified ester from Step 1 (1.0 eq) in a suitable polar aprotic solvent, such as

acetone or acetonitrile, in a sealed pressure tube.
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Cool the solution in an ice bath and bubble methyl bromide gas through the solution, or

add a molar equivalent of liquid methyl bromide.

Seal the tube and allow the reaction to proceed at room temperature or with gentle heating

(e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the

quaternary salt product, which is often less soluble in the reaction solvent.

After the reaction is complete, cool the mixture and collect the precipitated solid by

filtration.

Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted

starting material.

Recrystallize the crude Penthienate bromide from a suitable solvent system (e.g.,

ethanol/ether) to obtain the final product as pale yellow crystals.[6]

α-Cyclopentyl-α-hydroxy-
2-thiopheneacetic Acid

Esterification
(p-TSA, Toluene, Reflux)

2-Diethylaminoethanol

Methyl Bromide

Quaternization
(Acetone, Heat)

Tertiary Amine Ester

Penthienate BromideRecrystallization

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for Penthienate bromide.

Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and quantity of

Penthienate bromide. As a quaternary ammonium salt, specific techniques must be employed

to handle its ionic and non-volatile nature.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides structural confirmation by showing the number of different types of

protons and their connectivity. Expected signals would include: triplets and quartets for the

ethyl groups on the nitrogen, a singlet for the N-methyl group, complex multiplets for the

cyclopentyl ring protons, and distinct signals for the protons on the thiophene ring. The

protons on the carbons adjacent to the quaternary nitrogen and the ester oxygen would be

deshielded and appear downfield.

¹³C NMR: Confirms the carbon skeleton. Key signals would include the carbonyl carbon of

the ester (~170-175 ppm), carbons of the thiophene ring (~125-145 ppm), and the

aliphatic carbons of the ethyl, methyl, and cyclopentyl groups.

Exemplar Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O). Acquire spectra on a 400 MHz or higher spectrometer. Reference the

spectra to the residual solvent peak.[11][12]

Infrared (IR) Spectroscopy:

Rationale: IR spectroscopy is used to identify key functional groups.

Expected Absorptions:

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

~2950-2850 cm⁻¹: C-H stretching from the aliphatic (cyclopentyl, ethyl) groups.

~1730 cm⁻¹ (strong): C=O stretch from the ester group.

~1200-1100 cm⁻¹: C-O stretch from the ester group.

Signals corresponding to the thiophene ring vibrations.

Exemplar Protocol: Prepare a KBr pellet containing ~1% of the sample or use an

Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of

4000-400 cm⁻¹.[6]

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
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Rationale: HPLC is the primary method for assessing the purity and quantifying

Penthienate bromide in bulk material or formulations. As an ionic compound, reverse-

phase chromatography with specific mobile phase conditions is required for good peak

shape.

Exemplar Protocol:

Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. For

example, a mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to

2.5 with phosphoric acid) and acetonitrile (e.g., 45:55 v/v). The low pH suppresses the

interaction of the cationic analyte with residual silanol groups on the column, improving

peak symmetry.[13]

Flow Rate: 1.0 mL/min.

Detection: UV detector set at 238 nm, the known λmax of Penthienate bromide.[6]

Quantification: Prepare a calibration curve using certified reference standards. The

method should be validated for linearity, accuracy, precision, and robustness according

to ICH guidelines.

Titrimetric Analysis
Rationale: For quantifying the bromide counter-ion or the quaternary ammonium cation in

bulk samples, titration offers a reliable, cost-effective method.

Exemplar Protocol (for Bromide):

Dissolve a precisely weighed amount of Penthienate bromide in deionized water.

Titrate with a standardized solution of silver nitrate (AgNO₃).

Use a potentiometric electrode (silver electrode) to detect the endpoint. The equivalence

point is marked by a sharp change in potential as silver bromide (AgBr) precipitation is

completed. This method provides a direct measure of the bromide content.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1200051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-penthienate-bromide-chemical-properties-structure-and-analysis
https://www.researchgate.net/publication/7926324_H-1_and_C-13_NMR_data_to_aid_the_identification_and_quantification_of_residual_solvents_by_NMR_spectroscopy
https://www.benchchem.com/product/b1200051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-penthienate-bromide-chemical-properties-structure-and-analysis
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.benchchem.com/product/b1200051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-penthienate-bromide-chemical-properties-structure-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Penthienate bromide serves as an important exemplar of a quaternary ammonium

antimuscarinic agent. Its chemical structure, with a bulky acyl group and a charged ammonium

head, is tailored for effective antagonism at muscarinic receptors. This guide has outlined its

key chemical and physical properties and provided a framework for its synthesis and

comprehensive analytical characterization. The proposed protocols for synthesis, spectroscopy,

chromatography, and titration represent robust, self-validating systems essential for any

research or development involving this class of compounds. Understanding the causality

behind these methodologies—from the Sₙ2 mechanism of quaternization to the mobile phase

pH control in HPLC—is paramount for the modern pharmaceutical scientist.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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